molecular formula C4H10N2S B13534553 3-(Methylsulfanyl)propanimidamide

3-(Methylsulfanyl)propanimidamide

Cat. No.: B13534553
M. Wt: 118.20 g/mol
InChI Key: OXGHHAMQUZOZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)propanimidamide (CAS: 88570-29-0) is a propanimidamide derivative characterized by a methylsulfanyl (-S-CH₃) substituent on the propanimidamide backbone. Its chemical formula is C₄H₁₁ClN₂S (hydrochloride salt form), with a molecular weight of 154.66 g/mol . The compound is classified as an irritant, requiring safety precautions such as eye protection during handling .

Properties

Molecular Formula

C4H10N2S

Molecular Weight

118.20 g/mol

IUPAC Name

3-methylsulfanylpropanimidamide

InChI

InChI=1S/C4H10N2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H3,5,6)

InChI Key

OXGHHAMQUZOZJR-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanyl)propanimidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(methylthio)propionitrile with ammonia or an amine under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanyl)propanimidamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of different amines .

Scientific Research Applications

Chemistry: In chemistry, 3-(Methylsulfanyl)propanimidamide is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential biological activity. It can serve as a lead compound for the development of new pharmaceuticals or as a tool for studying biochemical pathways .

Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its reactivity and functional groups make it suitable for use in different industrial processes .

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)propanimidamide involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(Methylsulfanyl)propanimidamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Solubility/Physical Properties
This compound hydrochloride 88570-29-0 C₄H₁₁ClN₂S 154.66 Methylsulfanyl group on propanimidamide Hydrochloride salt; irritant
Famotidine 76824-35-6 C₈H₁₅N₇O₂S₃ 337.45 Thiazole ring, sulfamoyl group, diamino groups Freely soluble in glacial acetic acid; slightly soluble in water
D0 (3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) - C₅H₈N₄S 156.21 Triazine core with methylsulfanyl and amino groups Not explicitly reported; structurally distinct from propanimidamide
3-(3-Methylphenoxy)propanimidamide - C₁₀H₁₄N₂O 178.23 Phenoxy substituent No solubility data available

Key Observations :

  • Structural Complexity : Famotidine and the compound in (CAS: 76824-35-6) incorporate thiazole or sulfamoyl groups, increasing their molecular complexity and weight compared to this compound.
  • Functional Groups: The methylsulfanyl group in this compound is replaced by larger substituents (e.g., phenoxy, triazine rings) in other analogs, altering solubility and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.